molecular formula C16H23N3O3 B3951704 1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine

1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B3951704
M. Wt: 305.37 g/mol
InChI Key: XBFHQRPHUWLZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine, also known as MPP, is a chemical compound that belongs to the class of piperazines. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine involves the activation of the 5-HT1A receptor. Upon binding to the receptor, this compound induces a conformational change that leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce anxiolytic and antidepressant effects in animal models. This compound has also been shown to regulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have a modulatory effect on neuronal activity in the hippocampus and prefrontal cortex.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor. This allows for the precise targeting of specific signaling pathways and the modulation of neurotransmitter release. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring of experimental animals is necessary to ensure the safety of the animals and the accuracy of the results.

Future Directions

There are several future directions for the use of 1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine in scientific research. One potential direction is the development of novel therapeutic agents that target the 5-HT1A receptor for the treatment of anxiety and depression. Another direction is the study of the long-term effects of this compound on neuronal activity and neurotransmitter release. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

1-(2-methylpentanoyl)-4-(4-nitrophenyl)piperazine has been used extensively in scientific research for its potential use as a selective serotonin receptor agonist. Studies have shown that this compound has a high affinity for the 5-HT1A receptor and can be used to study the physiological and biochemical effects of serotonin receptor activation. This compound has also been shown to have potential therapeutic applications for the treatment of anxiety and depression.

properties

IUPAC Name

2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-4-13(2)16(20)18-11-9-17(10-12-18)14-5-7-15(8-6-14)19(21)22/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHQRPHUWLZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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